molecular formula C22H18N2O3 B14812103 N'-[(3-methylphenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide

N'-[(3-methylphenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide

Cat. No.: B14812103
M. Wt: 358.4 g/mol
InChI Key: VJIJKBSGYOBLQV-UHFFFAOYSA-N
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Description

2-Benzoyl-N’-(3-methylbenzoyl)benzohydrazide is an organic compound with the molecular formula C22H18N2O3. It is a derivative of benzohydrazide, characterized by the presence of benzoyl and methylbenzoyl groups attached to the hydrazide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-N’-(3-methylbenzoyl)benzohydrazide typically involves the reaction of benzohydrazide with benzoyl chloride and 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of 2-Benzoyl-N’-(3-methylbenzoyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-N’-(3-methylbenzoyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoyl and methylbenzoyl derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-Benzoyl-N’-(3-methylbenzoyl)benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoyl-N’-(3-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzohydrazide: The parent compound, which lacks the benzoyl and methylbenzoyl groups.

    N’-Benzoylbenzohydrazide: A similar compound with only one benzoyl group.

    N’-(3-Methylbenzoyl)benzohydrazide: A compound with a single methylbenzoyl group.

Uniqueness

2-Benzoyl-N’-(3-methylbenzoyl)benzohydrazide is unique due to the presence of both benzoyl and methylbenzoyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-benzoyl-N'-(3-methylbenzoyl)benzohydrazide

InChI

InChI=1S/C22H18N2O3/c1-15-8-7-11-17(14-15)21(26)23-24-22(27)19-13-6-5-12-18(19)20(25)16-9-3-2-4-10-16/h2-14H,1H3,(H,23,26)(H,24,27)

InChI Key

VJIJKBSGYOBLQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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